5-Mercaptopyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Electrochemical Studies
5-Mercaptopyridine-2-carboxylic acid has been extensively studied in electrochemical research. For instance, its electrochemical characteristics and those of its methyl ester were determined using advanced polarographic techniques, highlighting its unique behavior in comparison to derivatives methylated on sulfur or nitrogen atoms (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981). Another study investigated the electrochemical behavior of 2-mercaptopyridin-4-carboxylic acid and its methyl esters, showing a distinct polarographic behavior from related N-methyl derivatives (Lejeune, García, Vertcour, & Thunus, 1992).
Complex Formation and Structural Analysis
Research has also focused on the formation of complexes involving this compound. For instance, it has been used to form stable complexes with metals like gold and mercury. Studies have investigated the stability constants of complexes formed with methylmercury (García et al., 1992) and the synthesis of organotin complexes with 2-mercaptopyridine derivatives (Couce et al., 1996).
Biological Activity and Applications
This compound derivatives have also been explored for their biological activity. For example, new derivatives containing 2-mercaptopyridine showed potential biological activity in growth assays of nematodes (Valdez-Calderón et al., 2016). Additionally, the compound has been used in peptide synthesis as an agent for cleaving protecting groups from amino acids and peptides (Stern, Warshawsky, & Fridkin, 2009).
Surface Chemistry and Material Science
In the field of surface chemistry and material science, this compound has been utilized in the formation of self-assembled monolayers for electroanalytical applications, such as the electrochemical detection of neurotransmitters (Malem & Mandler, 1993).
Safety and Hazards
properties
IUPAC Name |
5-sulfanylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAJWLMNJKCYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947066 | |
Record name | 5-Sulfanylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24242-22-6 | |
Record name | 2-Pyridinecarboxylic acid, 5-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Sulfanylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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